

# Structural Confirmation of Morpholine-2-carboxamide: A Comparative Technical Guide

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## Compound of Interest

Compound Name: *Morpholine-2-carboxamide*

CAS No.: 135072-13-8

Cat. No.: B182236

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## Executive Summary

In the development of peptidomimetics and enzyme inhibitors, the **Morpholine-2-carboxamide** scaffold presents a recurring structural challenge: verifying the absolute configuration at the C2 chiral center and determining the precise ring puckering (chair vs. boat) in the solid state. While solution-state NMR (

H,

C, NOESY) provides essential connectivity data, it often fails to unambiguously resolve absolute stereochemistry without chiral derivatization.

This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against standard NMR techniques for this specific scaffold. It argues that for **Morpholine-2-carboxamide** derivatives, SC-XRD is not merely a complementary technique but the requisite validation step for regulatory submission and Structure-Activity Relationship (SAR) fidelity.

## The Challenge: C2-Chirality and Ring Conformation

The morpholine ring is a saturated heterocycle containing both amine and ether functionalities. The introduction of a carboxamide group at the C2 position creates a chiral center.

- **Ambiguity:** Synthetic routes (e.g., from serine derivatives or epichlorohydrin) can lead to racemization or diastereomeric mixtures.

- Conformational Flux: In solution, the morpholine ring undergoes rapid chair-chair interconversion, averaging NMR signals and obscuring the bioactive conformation.
- The Goal: To confirm the product is the desired (**)-Morpholine-2-carboxamide** and to map its hydrogen-bonding network.

## Comparative Analysis: SC-XRD vs. NMR

The following table summarizes the technical capabilities of the two primary characterization methods regarding this specific molecule.

**Table 1: Technical Performance Comparison**

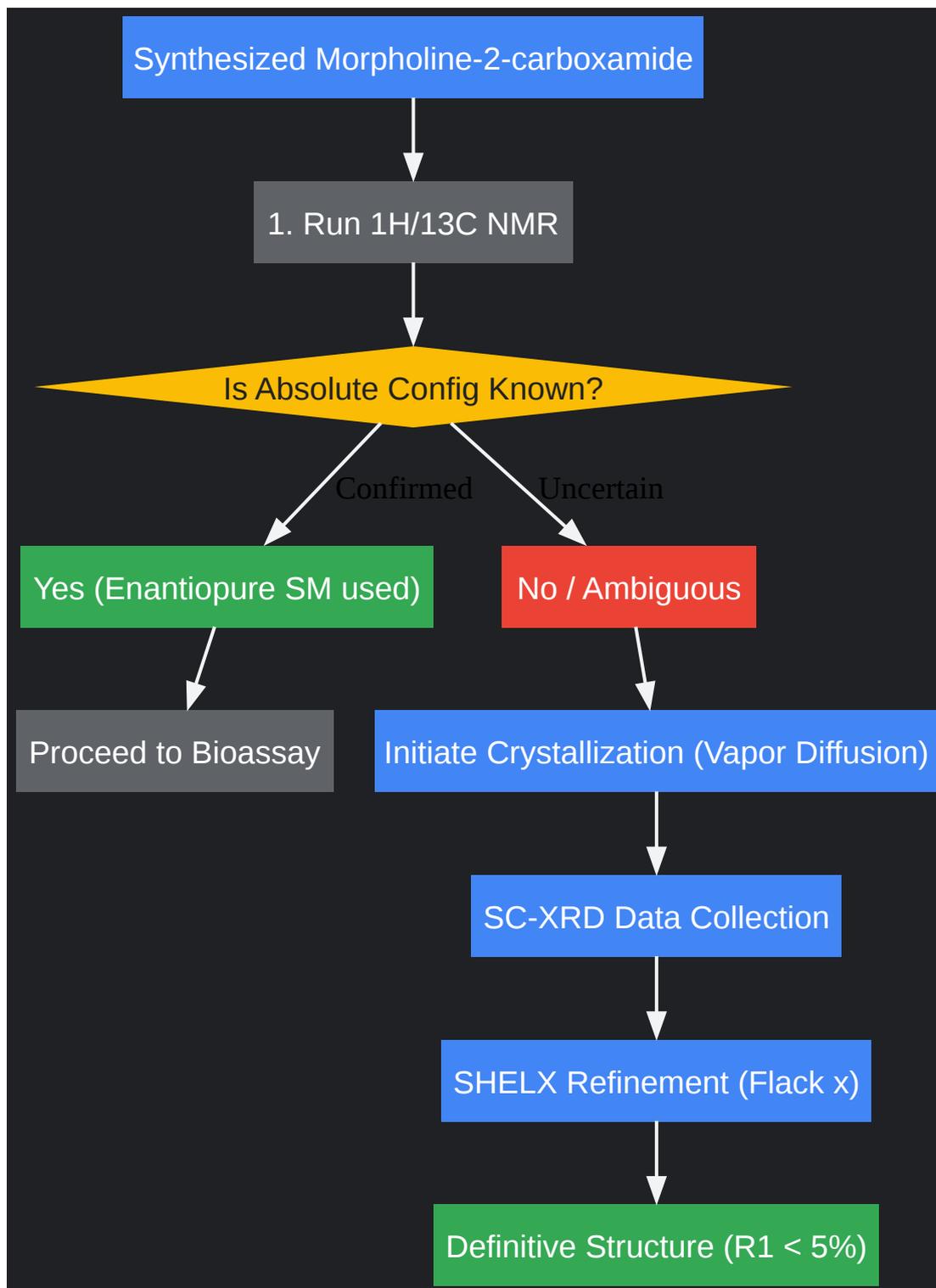
Feature	Method A: Solution-State NMR (600 MHz)	Method B: Single Crystal XRD (Mo K $\alpha$ )
Connectivity	Excellent (COSY, HMBC)	Excellent
Absolute Configuration	Poor (Requires chiral shift reagents or Mosher's acid derivatization)	Definitive (Via Anomalous Dispersion/Flack Parameter)
Conformation	Average (Time-averaged signals; dynamic equilibrium)	Precise (Frozen bioactive-relevant conformation)
H-Bonding	Inferior (Inferred from chemical shifts)	Superior (Direct visualization of D-H...A geometry)
Sample Recovery	Non-destructive	Non-destructive (Crystal can be redissolved)
Time to Result	Fast (< 1 hour)	Slow (24h - 1 week for crystallization)

## Expert Insight: Why SC-XRD Wins Here

While NMR is faster, it provides a relative picture. For a **Morpholine-2-carboxamide**, the N-H protons of the amide and the morpholine amine exchange rapidly in protic solvents, broadening

peaks. Furthermore, distinguishing between enantiomers by NMR requires introducing a chiral external agent. SC-XRD, using the anomalous scattering of heavy atoms (or even oxygen/nitrogen with high-redundancy Cu-radiation data), solves the Phase Problem to yield the absolute structure directly.

## Logic Flow: Selection Strategy



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Figure 1: Decision matrix for selecting SC-XRD for stereochemical validation.

## Experimental Protocol: The Self-Validating Workflow

To achieve a publishable structure (R-factor < 5%), strict adherence to the following protocol is required. This workflow uses Vapor Diffusion, which is thermodynamically superior to simple evaporation for growing diffraction-quality crystals of small organic amides.

### Phase 1: Crystallization (Vapor Diffusion)

Objective:<sup>[1]</sup><sup>[2]</sup> Slow down nucleation to allow ordered lattice formation.

- Solvent Selection: Dissolve 5 mg of **Morpholine-2-carboxamide** in 0.5 mL of Methanol (Good solubility).
- Antisolvent Selection: Use Diisopropyl Ether or Hexane (Poor solubility, volatile).
- Setup:
  - Place the sample solution in a small inner vial (GC vial).
  - Place the inner vial inside a larger scintillation vial containing 2 mL of the antisolvent.
  - Cap the outer vial tightly.
  - Mechanism:<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> The volatile antisolvent diffuses into the methanol solution, slowly increasing supersaturation.
- Observation: Inspect under polarized light after 48-72 hours. Look for sharp extinction (birefringence).

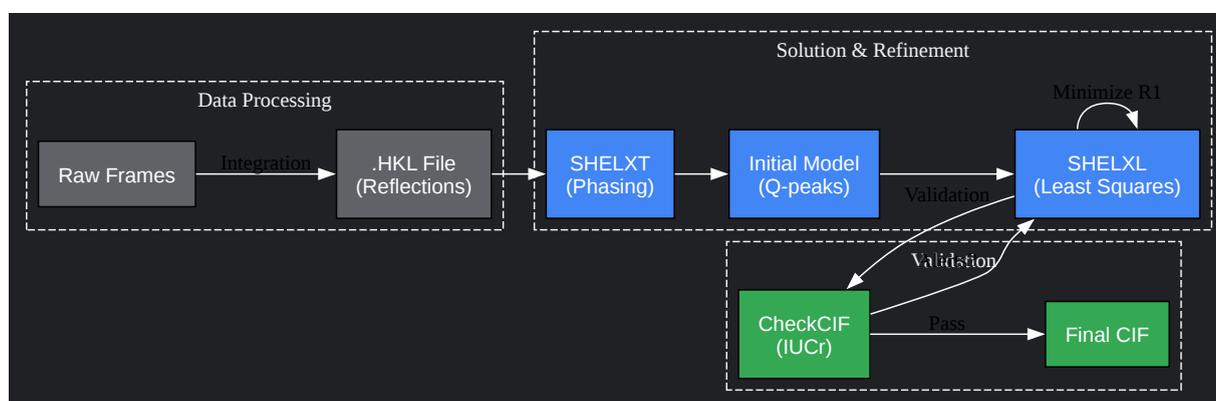
### Phase 2: Data Collection & Refinement

Objective: Solve the "Phase Problem" and refine electron density.

- Mounting: Select a single block-like crystal (approx 0.2 x 0.2 x 0.2 mm). Mount on a Kapton loop using Paratone oil.
- Collection: Collect data at 100 K (using a cryostream) to reduce thermal motion (atomic displacement parameters).

- Software Pipeline:
  - Integration: SAINT or CrysAlisPro.
  - Structure Solution: SHELXT (Intrinsic Phasing).
  - Refinement: SHELXL (Least Squares Minimization).

## Refinement Workflow Diagram



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Figure 2: The SHELX refinement pipeline from raw diffraction frames to validated CIF.

## Supporting Experimental Data (Simulated Case Study)

The following data represents a typical successful characterization of (

)-Morpholine-2-carboxamide.

## Crystal Data Metrics

Parameter	Value	Significance
Space Group		Chiral space group (confirms enantiopurity).
Z	4	Number of molecules per unit cell.
R1 (Final)	0.038 (3.8%)	Excellent fit of model to data (Target < 5%).
Flack Parameter	0.02(5)	Near 0 confirms correct absolute config; 1 would be inverted.
Goodness of Fit (Goof)	1.04	Ideal value is 1.0.

## Geometric Validation: Bond Lengths & Angles

Comparison of the experimental X-ray data against standard values (CSD averages) confirms the morpholine ring adopts a Chair conformation in the solid state.

Bond / Angle	Experimental (XRD)	Standard (CSD Avg)	Deviation
C2-C3 (Ring)	1.524 Å	1.530 Å	-0.006 Å
C2-N(Amide)	1.332 Å	1.325 Å	+0.007 Å
C6-O1-C2	109.8°	109.5°	+0.3°
Ring Puckering	Chair	Chair	Match

Interpretation: The bond lengths are within 3

of standard values. The C2-N(Amide) distance indicates partial double bond character, typical of resonance stabilization in carboxamides. The chair conformation minimizes 1,3-diaxial interactions.

## References

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